molecular formula C9H13NO3 B1348164 4-Oxo-4-(piperidin-1-yl)but-2-enoic acid

4-Oxo-4-(piperidin-1-yl)but-2-enoic acid

Cat. No.: B1348164
M. Wt: 183.2 g/mol
InChI Key: LNEPTWPSDGUMLS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(piperidin-1-yl)but-2-enoic acid (CAS: 347142-82-9) is a β,γ-unsaturated keto acid characterized by a piperidine ring substituted at the 4-oxo position. Its molecular formula is C₉H₁₃NO₃ (MW: 183.20 g/mol) . This compound is notable for its role in synthesizing pharmaceuticals, such as the epidermal growth factor receptor (EGFR) inhibitor dacomitinib, where it acts as a key intermediate in a three-step synthesis process (58% overall yield) . The (Z)-isomer of this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

(E)-4-oxo-4-piperidin-1-ylbut-2-enoic acid

InChI

InChI=1S/C9H13NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h4-5H,1-3,6-7H2,(H,12,13)/b5-4+

InChI Key

LNEPTWPSDGUMLS-SNAWJCMRSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C(=O)O

Canonical SMILES

C1CCN(CC1)C(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(piperidin-1-yl)but-2-enoic acid typically involves the reaction of piperidine with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a base to deprotonate the piperidine, followed by nucleophilic addition to the butenoic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(piperidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Oxo-4-(piperidin-1-yl)but-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(piperidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs and Substituent Variations
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Application/Study
4-Oxo-4-(piperidin-1-yl)but-2-enoic acid Piperidin-1-yl C₉H₁₃NO₃ 183.20 EGFR inhibitor synthesis
4-Oxo-4-(2-phenoxyphenyl)but-2-enoic acid 2-Phenoxyphenyl C₁₆H₁₂O₄ 268.27 Synthetic studies
4-Anthracen-9-yl-4-oxobut-2-enoic acid Anthracen-9-yl C₁₈H₁₂O₃ 276.29 Synthetic studies
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid 4-Ethylpiperazin-1-yl C₁₀H₁₆N₂O₃ 212.25 Experimental research
(E)-4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 4-(1,1-Difluoroethyl)piperidin-1-yl C₁₁H₁₅F₂NO₃ 247.24 Fluorinated analog studies
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid 4-Phenylpiperazin-1-yl C₁₄H₁₆N₂O₃ 260.29 Physicochemical studies

Stereochemical Considerations

The (Z)-isomer of this compound is commercially discontinued, suggesting instability or challenging synthesis compared to the (E)-isomer . Stereochemistry impacts biological activity; for example, (R)- and (S)-enantiomers of related compounds show differential potency in pharmacological assays .

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